molecular formula C25H35N5O3 B4296741 7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4296741
M. Wt: 453.6 g/mol
InChI Key: GIMSKEPEVJNWRK-UHFFFAOYSA-N
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Description

7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of adamantane, piperidine, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The adamantane moiety can be introduced through radical or carbocation intermediates, which are known for their stability and reactivity . The piperidine and purine components are then incorporated through a series of substitution and condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the purine ring or the piperidine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and purine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or other oxidants for dehydrogenation , reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity and facilitate membrane penetration, while the purine and piperidine components can interact with various enzymes and receptors, modulating their activity. This compound may act by inhibiting viral replication or modulating neurotransmitter release, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral and antiparkinsonian agent that also contains an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring a similar adamantane structure.

    Rimantadine: Another antiviral compound with structural similarities to amantadine.

Uniqueness

What sets 7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of adamantane, piperidine, and purine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3/c1-15-4-6-29(7-5-15)23-26-21-20(22(32)28(3)24(33)27(21)2)30(23)14-19(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h15-18H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMSKEPEVJNWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(=O)C45CC6CC(C4)CC(C6)C5)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-[2-(1-ADAMANTYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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